![molecular formula C24H26ClN5O2S B2752482 1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-14-3](/img/no-structure.png)
1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline and triazole derivatives are classes of nitrogen-containing heterocyclic compounds . They have drawn attention due to their significant biological activities . Triazole compounds, for instance, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Triazole compounds can also be synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Quinazoline derivatives also belong to the N-containing heterocyclic compounds .Chemical Reactions Analysis
The synthesis of quinazoline derivatives often involves reactions such as Aza-Diels-Alder reaction and Imino-Diels-Alder reaction . The synthesis of triazole compounds can involve aromatic nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties can vary greatly depending on the specific compound. Generally, heterocyclic compounds like quinazoline and triazole derivatives have unique properties due to the presence of different elements in the ring members .科学的研究の応用
Synthesis and Characterization
The synthesis of similar heterocyclic compounds involves various strategies aimed at introducing functional groups that may influence biological activity. For instance, studies on the synthesis of oxazolo and triazolo derivatives of quinazolines reveal complex reaction mechanisms involving anthranilamide as a precursor, showcasing the versatility of heterocyclic chemistries in generating potentially bioactive molecules (Chern et al., 1988). Similarly, the regioselectivity of electrophilic attacks on triazoloquinazolines has been explored, providing insights into the synthesis of S-substituted derivatives with varied electrophiles, underscoring the chemical diversity achievable within this scaffold (Fathalla et al., 2000).
Biological Activities
The structural complexity of triazoloquinazoline derivatives lends them to a broad spectrum of biological activities. For example, certain derivatives have been synthesized and tested for their antibacterial properties, with some showing promising potency. This highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Gineinah, 2001). Another avenue of research has focused on the analgesic properties of pyrazoles and triazoles bearing a quinazoline moiety, suggesting potential applications in pain management (Saad et al., 2011).
Computational Studies and Predictive Models
The application of computational models in predicting the biological activity and toxicity of triazoloquinazoline derivatives has also been reported. These studies provide a theoretical foundation for understanding the interaction of these compounds with biological targets and their potential safety profiles, facilitating the selection of candidates for further experimental evaluation (Danylchenko et al., 2016).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular activities .
Mode of Action
It is suggested that the compound can interact with the amino-acid residue on its target’s surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction may be responsible for the compound’s bioactivity .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzyl chloride with isobutylamine to form 1-(3-chlorobenzyl)isobutylamine. This intermediate is then reacted with propyl isocyanate to form 1-(3-chlorobenzyl)-N-isobutyl-4-propylsemicarbazide. The semicarbazide is then cyclized with formic acid to form 1-(3-chlorobenzyl)thio-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Starting Materials": [ "3-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "formic acid" ], "Reaction": [ "3-chlorobenzyl chloride is reacted with isobutylamine in the presence of a base such as sodium hydroxide to form 1-(3-chlorobenzyl)isobutylamine.", "1-(3-chlorobenzyl)isobutylamine is then reacted with propyl isocyanate in the presence of a catalyst such as triethylamine to form 1-(3-chlorobenzyl)-N-isobutyl-4-propylsemicarbazide.", "The semicarbazide is then cyclized with formic acid in the presence of a dehydrating agent such as acetic anhydride to form 1-(3-chlorobenzyl)thio-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS番号 |
1114877-14-3 |
分子式 |
C24H26ClN5O2S |
分子量 |
484.02 |
IUPAC名 |
1-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-10-29-22(32)19-9-8-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-6-5-7-18(25)11-16/h5-9,11-12,15H,4,10,13-14H2,1-3H3,(H,26,31) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)
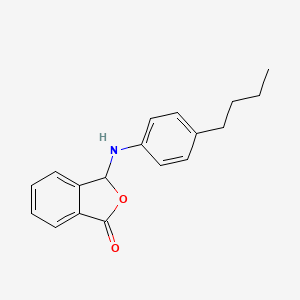
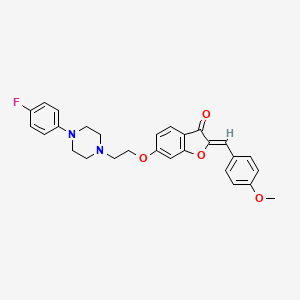
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)


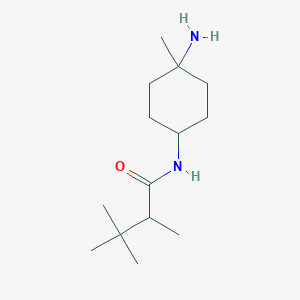
![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)
![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)
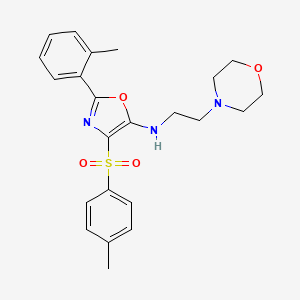
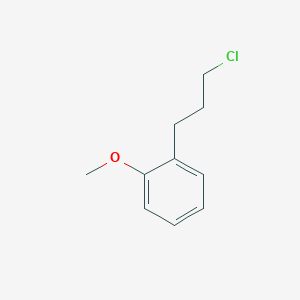
![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)
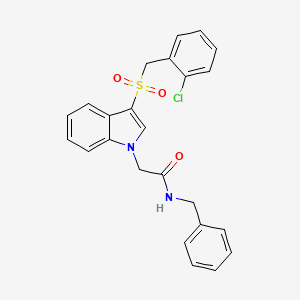
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)
